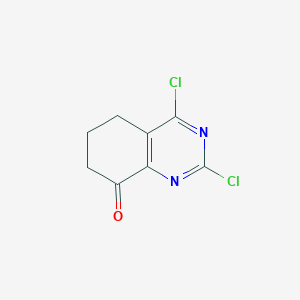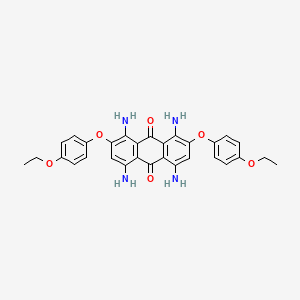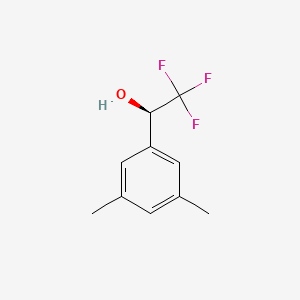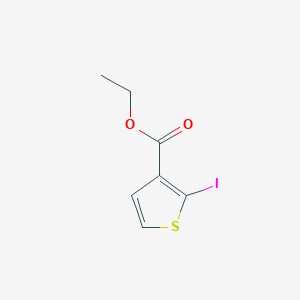
9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene: is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of bromine atoms at the 9 and 10 positions and naphthyl groups at the 2 and 6 positions of the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene typically involves the bromination of 2,6-di(naphthalen-1-yl)anthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the anthracene core.
Coupling Reactions: The naphthyl groups can engage in coupling reactions, forming extended conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted anthracene derivatives, while oxidation and reduction reactions modify the functional groups on the anthracene core .
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its favorable electronic properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells for solar energy conversion.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and diagnostics.
Industry:
Mechanism of Action
The mechanism of action of 9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene is primarily related to its electronic structure. The bromine atoms and naphthyl groups influence the distribution of electron density within the anthracene core, affecting its reactivity and interaction with other molecules. The compound can engage in π-π stacking interactions, which are crucial for its role in organic electronics and materials science .
Comparison with Similar Compounds
9,10-Dibromoanthracene: Lacks the naphthyl groups, resulting in different electronic properties.
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene: Similar structure but with naphthyl groups at different positions, leading to variations in reactivity and applications.
Uniqueness: 9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene is unique due to the specific positioning of bromine atoms and naphthyl groups, which confer distinct electronic and optical properties. These features make it particularly suitable for applications in organic electronics and materials science .
Properties
Molecular Formula |
C34H20Br2 |
|---|---|
Molecular Weight |
588.3 g/mol |
IUPAC Name |
9,10-dibromo-2,6-dinaphthalen-1-ylanthracene |
InChI |
InChI=1S/C34H20Br2/c35-33-30-18-16-24(28-14-6-10-22-8-2-4-12-26(22)28)20-32(30)34(36)29-17-15-23(19-31(29)33)27-13-5-9-21-7-1-3-11-25(21)27/h1-20H |
InChI Key |
SHZXMHZQQWKGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=C(C=C3)C(=C5C=C(C=CC5=C4Br)C6=CC=CC7=CC=CC=C76)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)












